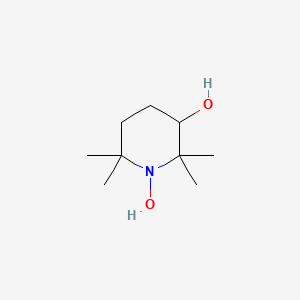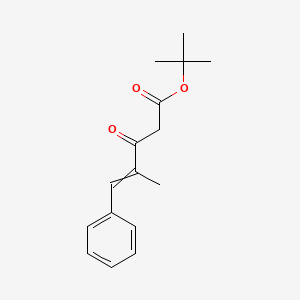
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three difluoroiodomethyl groups attached to the triazine ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the formation of the desired triazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trimerization processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, making it more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of one of the difluoroiodomethyl groups with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Substitution Reactions: Common substitution reactions include the replacement of iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different chemical processes and applications .
Applications De Recherche Scientifique
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- involves its interaction with specific molecular targets and pathways. The compound’s difluoroiodomethyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-: Similar in structure but with trifluoromethyl groups instead of difluoroiodomethyl groups.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Contains trinitromethyl groups, leading to different chemical properties and reactivity.
2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Used in spectrophotometric determination of metals .
Uniqueness
1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- is unique due to the presence of difluoroiodomethyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
649560-97-4 |
|---|---|
Formule moléculaire |
C6F6I3N3 |
Poids moléculaire |
608.79 g/mol |
Nom IUPAC |
2,4,6-tris[difluoro(iodo)methyl]-1,3,5-triazine |
InChI |
InChI=1S/C6F6I3N3/c7-4(8,13)1-16-2(5(9,10)14)18-3(17-1)6(11,12)15 |
Clé InChI |
MSEUMJCTDRAHRE-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)C(F)(F)I)C(F)(F)I)C(F)(F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



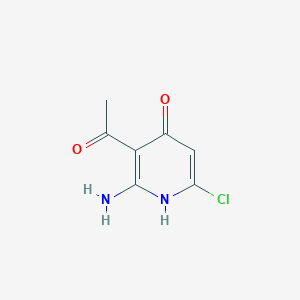
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
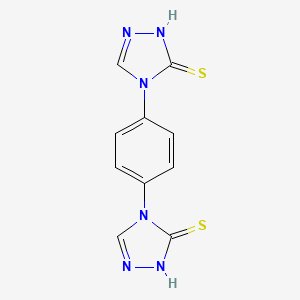

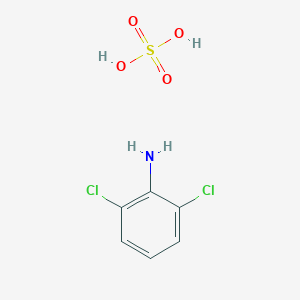

![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)

![2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-](/img/structure/B12589492.png)
![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
